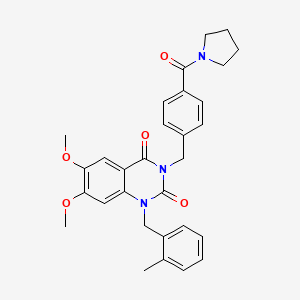

6,7-dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

説明

特性

IUPAC Name |

6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O5/c1-20-8-4-5-9-23(20)19-32-25-17-27(38-3)26(37-2)16-24(25)29(35)33(30(32)36)18-21-10-12-22(13-11-21)28(34)31-14-6-7-15-31/h4-5,8-13,16-17H,6-7,14-15,18-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYDADDOQHUBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6,7-Dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimalarial properties, along with its mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a quinazoline core with methoxy groups and various substituents that enhance its biological activity. Its molecular formula is , with a molecular weight of 527.621 g/mol. The presence of methoxy groups at positions 6 and 7 is critical for its activity against various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's role as a poly(ADP-ribose) polymerase (PARP) inhibitor . PARP enzymes are crucial for DNA repair mechanisms, and their inhibition has been linked to enhanced antitumor effects, particularly in cancers with BRCA mutations.

Case Study: PARP Inhibition

A study conducted by researchers synthesized a series of quinazoline derivatives, including our compound, which exhibited potent PARP-1 and PARP-2 inhibition. Specifically, one derivative demonstrated an IC50 value in the low nanomolar range against these targets. This derivative selectively induced apoptosis in breast cancer cells with defective homologous recombination repair mechanisms (BRCA1/2 mutations), suggesting a promising therapeutic avenue for targeted cancer treatments .

Antimalarial Activity

The compound also shows significant antimalarial activity , particularly against Plasmodium falciparum. The presence of dimethoxy groups has been shown to enhance the selectivity and potency of quinazoline derivatives against malaria parasites.

In Vitro Studies

In vitro assays revealed that the compound exhibited an IC50 value lower than 30 nM against P. falciparum NF54, outperforming traditional antimalarial drugs like chloroquine. The selectivity index (SI) was calculated to assess the compound's safety profile compared to its efficacy; results indicated a favorable SI, highlighting its potential as a therapeutic agent .

The biological activity of this quinazoline derivative is attributed to its ability to inhibit key enzymes involved in DNA repair and replication processes:

- PARP Inhibition : By blocking PARP activity, the compound prevents cancer cells from repairing DNA damage, leading to cell death.

- Antimalarial Mechanism : The exact mechanism against malaria involves interference with the parasite's metabolic pathways, although further studies are needed to elucidate these pathways fully.

Data Table: Summary of Biological Activities

| Biological Activity | Target | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| PARP-1 Inhibition | PARP-1 | <10 | High |

| Antimalarial Activity | P. falciparum | <30 | Favorable |

科学的研究の応用

Anticancer Activity

The compound has exhibited significant antitumor activity in various cancer cell lines. It is particularly effective against breast cancer cells, such as MX-1 and MDA-MB-468 cell lines, which harbor mutations in BRCA1/2 and PTEN. The compound selectively induces apoptosis in these cells while sparing homologous recombination proficient cells like MDA-MB-231.

Antitumor Efficacy of the Compound

| Cell Line | Mutation Status | IC50 (nM) | Sensitivity to Temozolomide |

|---|---|---|---|

| MX-1 | BRCA1/2 Mutated | 5 | Potentiation Factor (PF50) = 3.77 |

| MDA-MB-468 | PTEN Mutated | 10 | Not specified |

| MDA-MB-231 | Proficient | >100 | Not sensitive |

Case Studies

One study highlighted the compound's ability to enhance the efficacy of temozolomide, a chemotherapeutic agent. The potentiation effect observed in MX-1 cells suggests the compound could improve treatment outcomes for patients with specific genetic backgrounds.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on quinazoline derivatives have identified key modifications that enhance PARP inhibition. The introduction of dimethylbenzyl and methoxy groups at specific positions on the quinazoline ring significantly improves binding affinity to PARP enzymes.

類似化合物との比較

Comparative Analysis with Structural Analogs

Core Structure and Substituent Variations

The target compound shares a quinazoline-2,4-dione core with derivatives in and but differs in substitution patterns. Key comparisons:

Key Observations :

- Substituent Flexibility: The target compound’s pyrrolidine-carbonyl benzyl group offers a balance of hydrophilicity and steric bulk compared to the rigid cyano group in compound 12 or the lipophilic pentyl chain in ’s derivative.

- Electron-Donating Groups: The 6,7-dimethoxy groups in the target may improve solubility and π-π stacking relative to the electron-withdrawing cyano group in compound 12 .

Pharmacological Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。